molecular formula C8H13N3O2 B2539726 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 51959-57-0

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2539726
CAS No.: 51959-57-0
M. Wt: 183.211
InChI Key: NLITZISVKPYCPP-UHFFFAOYSA-N
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Description

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C8H13N3O2 and a molecular weight of 183.212 g/mol . It is part of a class of compounds known as triazaspirodecane-diones, which are characterized by their unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Scientific Research Applications

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydantoin derivative, in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with the nucleophile used .

Mechanism of Action

The mechanism of action of 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, as a delta opioid receptor agonist, it binds to the orthosteric site of the receptor, leading to the activation of downstream signaling pathways. This interaction can result in various physiological effects, such as analgesia .

Comparison with Similar Compounds

Similar Compounds

  • 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 6,8,9-Trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
  • 6-Methyl-1,3-diazaspir[4.5]decane-2,4-dione

Uniqueness

3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific substitution pattern and its ability to act as a delta opioid receptor agonist. This distinguishes it from other similar compounds, which may have different substitution patterns and biological activities .

Properties

IUPAC Name

3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-6(12)8(10-7(11)13)2-4-9-5-3-8/h9H,2-5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLITZISVKPYCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCNCC2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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